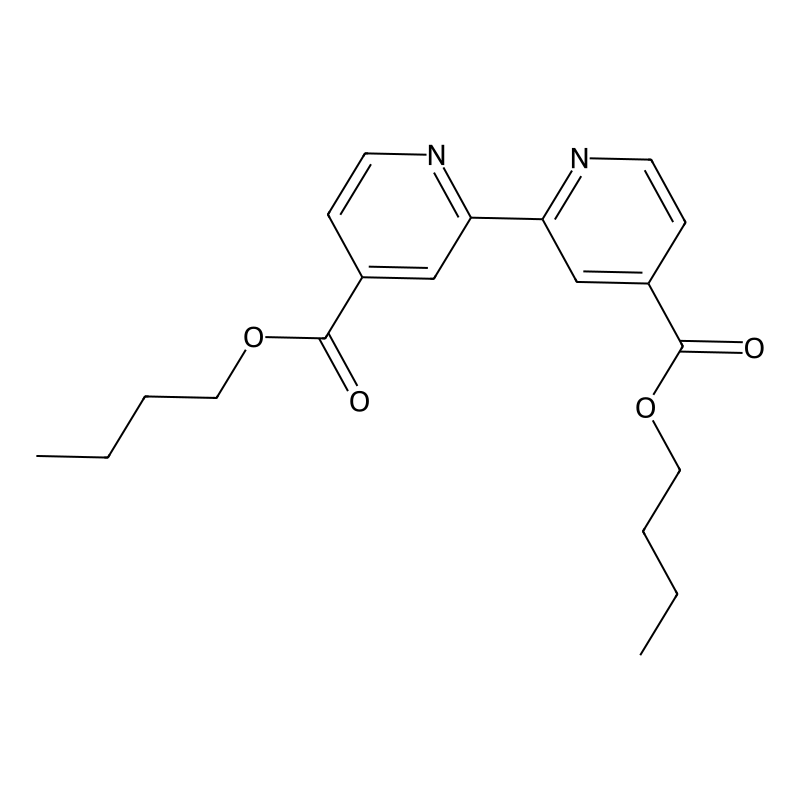

Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Supramolecular Chemistry and Metal Ion Coordination:

The structure of DBBD features a bipyridine core, known for its ability to chelate (bind) metal ions. This property makes DBBD a candidate for constructing supramolecular assemblies with specific functionalities. For instance, research suggests DBBD can complex with various metal ions like copper and ruthenium, leading to the formation of coordination polymers with potential applications in catalysis and light harvesting.

Luminescent Materials:

DBBD exhibits luminescent properties, meaning it can absorb light and then emit light at a different wavelength. This characteristic makes it a potential candidate for developing light-emitting materials or sensors. Studies have shown that DBBD can form luminescent complexes with metal ions, further enhancing its light emission properties.

Organic Electronics:

The ability of DBBD to form stable complexes with metal ions suggests its potential application in organic electronics. Researchers are exploring the use of DBBD in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its potential for tuning charge transport and light emission properties [].

Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate is an organic compound that belongs to the bipyridine family. It features two pyridine rings linked by a single bond, with carboxylate ester groups at the 4 and 4' positions. The molecular formula is , and it exhibits a planar structure with a root mean square deviation of 0.013 Å for its non-hydrogen atoms . The compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various metal ions, which can facilitate electron transfer reactions and other chemical processes .

- Oxidation: This compound can be oxidized to yield corresponding bipyridine N-oxides.

- Reduction: The ester groups can be reduced to alcohols or other functional groups.

- Substitution: Nucleophilic substitution reactions can replace the ester groups with different functional groups.

The mechanism of action primarily involves coordination with metal ions, where nitrogen atoms in the bipyridine rings act as electron donors, forming stable chelate complexes.

Research indicates that dibutyl 2,2'-bipyridine-4,4'-dicarboxylate and its metal complexes exhibit notable biological activities, including antioxidant properties and cytotoxicity against various cancer cell lines. The presence of carboxylic acid functionalities enhances the biological activity of these complexes, making them potential candidates for therapeutic applications .

The synthesis of dibutyl 2,2'-bipyridine-4,4'-dicarboxylate typically involves the following steps:

- Starting Materials: 2,2'-bipyridine-4,4'-dicarboxylic acid and sodium ethoxide are used as key reactants.

- Reaction Conditions: The reaction is carried out in benzene under nitrogen atmosphere. The acid and sodium ethoxide are stirred together before adding tri-n-butyltin chloride.

- Product Isolation: After stirring for a specified duration at elevated temperatures (around 353 K), the solution is evaporated under vacuum to yield the product, which is then crystallized from dichloromethane .

Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate finds applications in various fields:

- Coordination Chemistry: Its ability to form stable complexes with metal ions makes it useful in catalysis and electronic applications.

- Biological Research: The compound's metal complexes are investigated for their potential in drug development due to their cytotoxic properties against cancer cells .

- Material Science: It may also be utilized in creating materials with specific electronic or optical properties.

Studies have shown that dibutyl 2,2'-bipyridine-4,4'-dicarboxylate interacts effectively with metal ions such as ruthenium(II) in electron transfer reactions. These interactions can significantly influence the kinetics of quenching processes and enhance the stability of luminescent states in metal complexes .

Several compounds share structural similarities with dibutyl 2,2'-bipyridine-4,4'-dicarboxylate:

| Compound Name | Unique Features |

|---|---|

| Diethyl 2,2'-bipyridine-5,5'-dicarboxylate | Different substitution pattern affecting reactivity. |

| Diethyl 2,2'-bipyridine-3,3'-dicarboxylate | Variations in electronic properties due to position. |

| Diethyl 4,4'-bipyridine-4,4'-dicarboxylate | Different spatial arrangement influencing complex formation. |

Uniqueness

Dibutyl 2,2'-bipyridine-4,4'-dicarboxylate's uniqueness lies in its specific substitution pattern at the 4 and 4' positions. This configuration influences its coordination behavior and electronic properties compared to other bipyridine derivatives. The distinct geometries formed by its metal complexes allow for unique reactivities that are not observed in similar compounds .